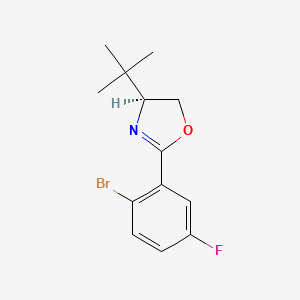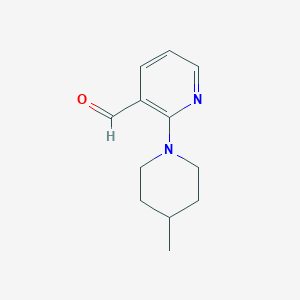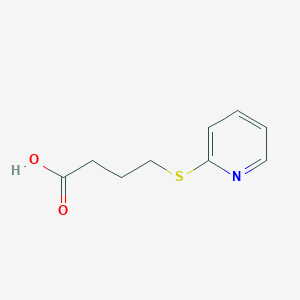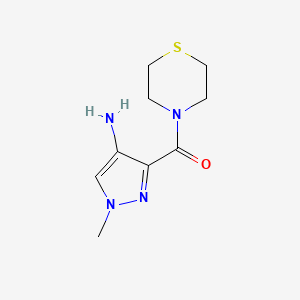
3-(Trifluoromethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a trifluoromethyl group at the third position and two keto groups at the second and fifth positions. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrrolidine-2,5-dione typically involves the introduction of a trifluoromethyl group into a preformed pyrrolidine-2,5-dione scaffold. One common method is the reaction of pyrrolidine-2,5-dione with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The scalability of these processes makes them suitable for large-scale production required in pharmaceutical and agrochemical industries .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups into hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyrrolidine-2,5-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: The parent compound without the trifluoromethyl group.
3-Chloro-1-aryl pyrrolidine-2,5-dione: A derivative with a chloro group instead of a trifluoromethyl group.
1-Benzyl-pyrrolidine-2,5-dione: A derivative with a benzyl group at the nitrogen atom.
Uniqueness
3-(Trifluoromethyl)pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C5H4F3NO2 |
|---|---|
Poids moléculaire |
167.09 g/mol |
Nom IUPAC |
3-(trifluoromethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)2-1-3(10)9-4(2)11/h2H,1H2,(H,9,10,11) |
Clé InChI |
RXCNHBZNSDGPRB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)

![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)




![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)

